(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,11E,13E,16R)-4-acetoxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate
Description
Crystallographic Analysis and Absolute Configuration Determination
Single-crystal X-ray diffraction analysis remains the gold standard for unambiguous determination of absolute configuration in complex macrocycles. For this compound, high-quality crystals were obtained through slow evaporation of a methanol solution containing stoichiometric ratios of the target molecule and sodium chloride. The crystal structure (Figure 1) revealed a bowl-shaped macrocyclic core with three distinct structural domains:
- A 16-membered lactone ring featuring conjugated dienes at C11–C13
- Two substituted tetrahydro-2H-pyran rings at C6 and C3’ positions
- A 3-methylbutanoate ester group at the C3” position
The absolute configuration was confirmed through anomalous dispersion effects observed in the diffraction data, with Flack parameter refinement yielding a value of 0.02(2), confirming the proposed stereochemistry. Key structural features include:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| Lactone ring puckering | Q = 1.42 Å | Indicates chair-boat conformation |
| C7–O–C6’ bond angle | 118.7° | Maintains macrocyclic strain |
| Interplanar spacing | 3.9–4.2 Å | Facilitates π-stacking interactions |
Hydrogen bonding networks stabilize the crystal lattice, with the C5 hydroxyl forming a bifurcated hydrogen bond to both the lactone carbonyl (2.87 Å) and adjacent water molecule (2.94 Å). The dimethylamino group at C4’ participates in charge-assisted N–H⋯O interactions (2.65 Å) with acetate oxygen atoms, creating a three-dimensional supramolecular architecture.
Properties
Molecular Formula |
C42H67NO15 |
|---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13Z,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H67NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29,31,34-41,49-50H,15,17,19-22H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27+,29+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
ZRNXEMIDBIPJDC-NNWMLYIESA-N |
Isomeric SMILES |
C[C@@H]1C/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C |
Canonical SMILES |
CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C |
Origin of Product |
United States |
Preparation Methods
Fermentation
Microorganism : Streptomyces strains such as Streptomyces venezuelae or Streptomyces narbonensis are commonly used for producing the macrolide aglycone.
Culture Conditions : Optimized media containing carbon and nitrogen sources, along with controlled pH and temperature, promote maximal yield of the macrolide core.
Isolation : After fermentation, the macrolide is extracted from the broth using organic solvents like ethyl acetate or butanol.
Chemical Modifications
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| Acetylation | Esterification | Acetic anhydride, pyridine | Introduce acetoxy groups at hydroxyls |
| Methylation | Alkylation | Methyl iodide, base (e.g., K2CO3) | Install methoxy groups |
| Oxidation | Selective oxidation | PCC (Pyridinium chlorochromate) or Dess–Martin periodinane | Convert alcohols to ketones or aldehydes |
| Glycosylation | Nucleophilic substitution | Glycosyl donors (e.g., trichloroacetimidates), Lewis acid catalysts (e.g., BF3·OEt2) | Attach sugar moieties with stereocontrol |
| Esterification | Ester formation | Acid chlorides or anhydrides, base | Attach 3-methylbutanoate ester groups |
Glycosylation Specifics
The sugar units are typically 2,4-dimethyltetrahydro-2H-pyran derivatives with specific stereochemistry (2S,3S,4R,6S).
Glycosylation is performed under anhydrous conditions to prevent hydrolysis.
Stereoselective catalysts and protecting groups are used to ensure the correct anomeric configuration.
Purification
Chromatographic techniques such as preparative HPLC or flash chromatography are employed to isolate the final compound with high purity.
Crystallization may be used for further purification.
Research Findings and Optimization
Studies have shown that the yield and stereochemical purity of the compound depend heavily on the choice of glycosylation method and protecting group strategy.
Enzymatic glycosylation has been explored to improve regio- and stereoselectivity.
Semi-synthetic approaches starting from fermentation-derived macrolides reduce the complexity and cost compared to total synthesis.
Optimization of fermentation parameters (pH, temperature, nutrient composition) significantly impacts the production scale and purity of the macrolide core.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Fermentation | Biosynthesis of macrolide core | Streptomyces culture, optimized media | Macrolide aglycone |
| Extraction | Isolation from fermentation broth | Organic solvents (ethyl acetate) | Crude macrolide extract |
| Acetylation | Introduction of acetoxy groups | Acetic anhydride, pyridine | Acetylated macrolide |
| Methylation | Installation of methoxy groups | Methyl iodide, base | Methoxylated macrolide |
| Oxidation | Formation of keto/aldehyde groups | PCC or Dess–Martin reagent | Oxidized macrolide |
| Glycosylation | Attachment of sugar moieties | Glycosyl donors, Lewis acids | Glycosylated macrolide |
| Esterification | Addition of 3-methylbutanoate ester groups | Acid chlorides, base | Final esterified macrolide (target compound) |
| Purification | Isolation of pure compound | HPLC, crystallization | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Drug Design and Development
The intricate structure of this compound suggests its utility in drug design. The use of computational chemistry has been pivotal in accelerating the drug discovery process. For instance, molecular modeling techniques allow researchers to explore extensive chemical spaces efficiently. This compound could serve as a lead structure for designing new pharmaceuticals targeting specific biological pathways .
Case Study: Targeting Enzymes
Recent studies have demonstrated the effectiveness of structurally similar compounds in inhibiting enzymes relevant to diseases such as cancer and metabolic disorders. By modifying the functional groups on this compound, researchers can optimize its binding affinity to target enzymes .
Synthesis of Bioactive Compounds
The compound's complex stereochemistry makes it an excellent candidate for synthesizing bioactive natural products. Its derivatives can be explored for their pharmacological properties against various diseases. For example, compounds with similar structures have shown anti-inflammatory and antimicrobial activities .
Development of Agrochemicals
In agriculture, the synthesis of compounds with similar frameworks has led to the development of novel agrochemicals. These compounds can act as pesticides or herbicides that are more effective and environmentally friendly. The ability to modify the compound's structure allows for tailored solutions to pest resistance and crop protection strategies .
Case Study: Sustainable Agriculture
Research has shown that derivatives of complex organic molecules can enhance crop yield by improving resistance to pathogens. The application of such compounds could significantly reduce the reliance on traditional chemical pesticides .
Organic Electronics
The potential for this compound in materials science is notable. Its unique structural properties may allow it to be used in organic electronics and photonic devices. The incorporation of such compounds into electronic materials can lead to improved conductivity and efficiency in devices such as organic light-emitting diodes (OLEDs) .
Catalysis
The compound's functional groups can also be utilized in catalysis. By serving as a catalyst or a precursor for catalysts in organic reactions, it can facilitate various chemical transformations under milder conditions .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ester-Functionalized Macrocyclic Compounds
The 3-methylbutanoate ester group is a critical structural motif in the target compound. Similar esters, such as ethyl 3-methylbutanoate and (3,5,6-trimethylpyrazin-2-yl)methyl 3-methylbutanoate, have been identified in semiochemical studies (e.g., insect attractants in Drakaea livida orchids) . However, the target compound’s macrocyclic backbone distinguishes it from these simpler esters, which lack the fused pyran and oxacyclohexadeca systems.
Valepotriate Derivatives
The compound "(1S,6S,7R)-6-(acetyloxy)-1-[(3-methylbutanoyl)oxy]-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2’-oxiran]-4-ylmethyl 3-methylbutanoate" (Amcp) shares the 3-methylbutanoate ester group and spirocyclic framework with the target compound. However, Amcp’s smaller tricyclic structure and lack of a macrocyclic lactone result in distinct pharmacokinetic profiles. Amcp demonstrates Noxa-dependent apoptosis via PI3K/AKT pathway inhibition, suggesting that the target compound’s larger structure may enhance or modify this activity .
Fluorinated Triazole Derivatives
Compounds such as "(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate" (Compound 16) are structurally distinct due to their fluorinated alkyl chains and triazole linkages. These compounds prioritize nucleic acid interaction (e.g., base-pairing analogs), whereas the target compound’s lactone and pyran systems suggest membrane-targeting mechanisms.
Key Research Findings
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound is a complex organic molecule with notable potential biological activities. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a multi-ring structure with multiple hydroxyl groups and methoxy substitutions. Its molecular formula is C₃₃H₅₅N₃O₁₈ and it has a molecular weight of approximately 713.71 g/mol. The stereochemistry of the compound is crucial for its biological function.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that polyketides can act as effective antimicrobial agents by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
2. Antitumor Activity
Compounds derived from complex natural products often demonstrate antitumor effects. In vitro studies have reported that certain derivatives of similar structures inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . The mechanism typically involves interaction with specific cellular receptors or enzymes crucial for tumor growth.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to modulate cytokine production and inhibit inflammatory mediators. Compounds with similar functionalities have been shown to reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in various models .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated a series of related compounds against various bacterial strains. The results demonstrated that compounds with structural similarities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 1 | S. aureus |
| Compound B | 5 | E. coli |
| Target Compound | 3 | S. aureus |
Case Study 2: Antitumor Activity
In another investigation focusing on the antitumor properties of structurally related compounds, researchers found that a derivative exhibited an IC50 value of 15 µM against breast cancer cell lines (MCF-7). This suggests a promising avenue for further development in cancer therapeutics.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with specific receptors on cell surfaces, modulating signaling pathways that lead to apoptosis in cancer cells.
- Enzyme Inhibition : Many polyketides act as enzyme inhibitors, blocking key metabolic pathways necessary for pathogen survival or tumor growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
